2-(2-ethylphenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
Overview
Description
2-(2-ethylphenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of an ethylphenoxy group and a thiadiazolyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-ethylphenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide typically involves the following steps:
Formation of 2-ethylphenol: This can be achieved through the alkylation of phenol with ethyl bromide in the presence of a base such as potassium carbonate.
Synthesis of 2-ethylphenoxyacetic acid: The 2-ethylphenol is then reacted with chloroacetic acid in the presence of a base to form 2-ethylphenoxyacetic acid.
Formation of 5-ethyl-1,3,4-thiadiazole-2-amine: This intermediate can be synthesized by the reaction of ethyl hydrazinecarbothioamide with ethyl chloroformate.
Coupling Reaction: Finally, 2-ethylphenoxyacetic acid is coupled with 5-ethyl-1,3,4-thiadiazole-2-amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the acetamide group, potentially converting it to an amine.
Substitution: The phenoxy and thiadiazolyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Conditions vary depending on the specific substitution reaction but often involve bases or acids to facilitate the reaction.
Major Products
Oxidation: Products include 2-(2-ethylphenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetaldehyde or the corresponding carboxylic acid.
Reduction: Products include 2-(2-ethylphenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)ethylamine.
Substitution: Products depend on the substituents introduced during the reaction.
Scientific Research Applications
Chemistry
In chemistry, 2-(2-ethylphenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Researchers investigate its interactions with biological targets to understand its effects and potential therapeutic applications.
Medicine
In medicine, the compound could be explored for drug development, particularly if it exhibits promising biological activities. Its structure may be modified to enhance its efficacy, reduce toxicity, or improve pharmacokinetic properties.
Industry
In industrial applications, this compound might be used in the development of new materials, agrochemicals, or other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2-ethylphenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide depends on its specific application. In biological systems, it may interact with enzymes, receptors, or other molecular targets, leading to inhibition or activation of specific pathways. For example, if it exhibits antimicrobial activity, it might inhibit bacterial cell wall synthesis or disrupt membrane integrity.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-methylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
- 2-(2-chlorophenoxy)-N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide
- 2-(2-fluorophenoxy)-N-(5-fluoro-1,3,4-thiadiazol-2-yl)acetamide
Uniqueness
2-(2-ethylphenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide is unique due to the presence of ethyl groups on both the phenoxy and thiadiazolyl moieties. This structural feature may influence its reactivity, biological activity, and physical properties, distinguishing it from similar compounds with different substituents.
Properties
IUPAC Name |
2-(2-ethylphenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c1-3-10-7-5-6-8-11(10)19-9-12(18)15-14-17-16-13(4-2)20-14/h5-8H,3-4,9H2,1-2H3,(H,15,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHWWGZFILVPGIR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1OCC(=O)NC2=NN=C(S2)CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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